

recommended dosage of HDAC-IN-7 for in vivo studies

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Compound of Interest

Compound Name: HDAC-IN-7

Cat. No.: B1352929

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Application Notes and Protocols: HDAC-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDAC-IN-7 is an inhibitor of histone deacetylases (HDACs) and is structurally analogous to Tucidinostat (Chidamide).[1] While specific in vivo studies for **HDAC-IN-7** are not readily available in the public domain, the extensive research on its analogue, Tucidinostat, provides a strong foundation for designing and conducting preclinical studies. This document outlines recommended dosages, experimental protocols, and key signaling pathways based on the data available for Tucidinostat, which is expected to have a similar biological activity profile. Tucidinostat is known to selectively inhibit Class I HDACs (HDAC1, 2, and 3) and Class IIb HDAC (HDAC10), leading to the accumulation of acetylated histones and other proteins, which in turn results in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the recommended dosage and administration of Tucidinostat (Chidamide) in various in vivo models. This information can be used as a starting point for dose-ranging studies with **HDAC-IN-7**.

Table 1: Tucidinostat (Chidamide) Dosage in Preclinical Mouse Models

Animal Model	Cancer Type	Dosage	Administration Route	Key Findings	Reference
Athymic nude mice (BALB/c-nu)	Colorectal Carcinoma (HCT-8 xenograft)	12.5 - 50 mg/kg	Oral	Showed anti-tumor activity and was well-tolerated.	[2]
CT26 tumor-bearing mice	Colorectal Cancer	25 mg/kg	Not specified	Increased the ratio of M1 macrophages in the tumor microenvironment.	[6]
Pancreatic tumor nude mice	Pancreatic Cancer	Not specified, dose-dependent	Not specified	Inhibited tumor growth and induced apoptosis.	[7]
3xTg-AD mice	Alzheimer's Disease Model	0.01 mg/kg	Not specified	Chronic low-dose administration showed sex-specific effects on glucose tolerance and tau protein levels.	[8]

Table 2: Tucidinostat (Chidamide) Dosage in Clinical Trials

Indication	Dosage	Administration Route	Cycle	Reference
Relapsed or Refractory Peripheral T-cell Lymphoma (R/R PTCL)	40 mg, twice per week (BIW)	Oral	28-day cycles	[4][9]
Relapsed or Refractory Peripheral T-cell Lymphoma (R/R PTCL)	30 mg, twice per week (BIW)	Oral	Continuous until disease progression or unacceptable toxicity.	[10]
Advanced Solid Tumors or Lymphomas	50 mg, three times a week (TIW)	Oral	Not specified	Maximum Tolerated Dose (MTD) determined.

Experimental Protocols

In Vivo Antitumor Efficacy Study

This protocol describes a general workflow for evaluating the antitumor efficacy of **HDAC-IN-7** in a mouse xenograft model.

1. Animal Model:

- Athymic nude mice (e.g., BALB/c-nu), 6-8 weeks old.

2. Cell Culture and Tumor Implantation:

- Culture a human cancer cell line of interest (e.g., HCT-8 colorectal cancer cells) under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

- Subcutaneously inject the cell suspension (e.g., 5×10^6 cells in 100 μ L) into the flank of each mouse.

3. Drug Preparation and Administration:

- Preparation of **HDAC-IN-7** Formulation: A sample formulation for oral administration can be prepared as follows. For other routes, the vehicle should be adjusted accordingly.
 - Dissolve **HDAC-IN-7** in a minimal amount of DMSO.
 - Add PEG300 and mix until the solution is clear.
 - Add Tween 80 and mix.
 - Finally, add saline or PBS to the desired final volume.
 - A typical vehicle composition might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.^[1]
- Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer **HDAC-IN-7** orally at the desired doses (e.g., starting with a range of 10-50 mg/kg) based on the data for Tucidinostat. The control group should receive the vehicle only. Dosing frequency can be daily or several times a week.

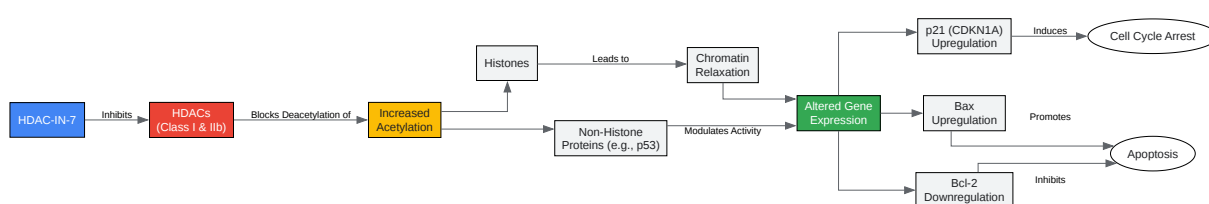
4. Monitoring and Endpoint Analysis:

- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Record body weight and observe for any signs of toxicity.
- At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
- Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for markers of proliferation and apoptosis, or Western blotting for histone acetylation).

Signaling Pathways and Experimental Workflow

Signaling Pathway of HDAC Inhibition

Histone deacetylase inhibitors, like **HDAC-IN-7**, function by preventing the removal of acetyl groups from histones and other proteins. This leads to a more open chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest and apoptosis.

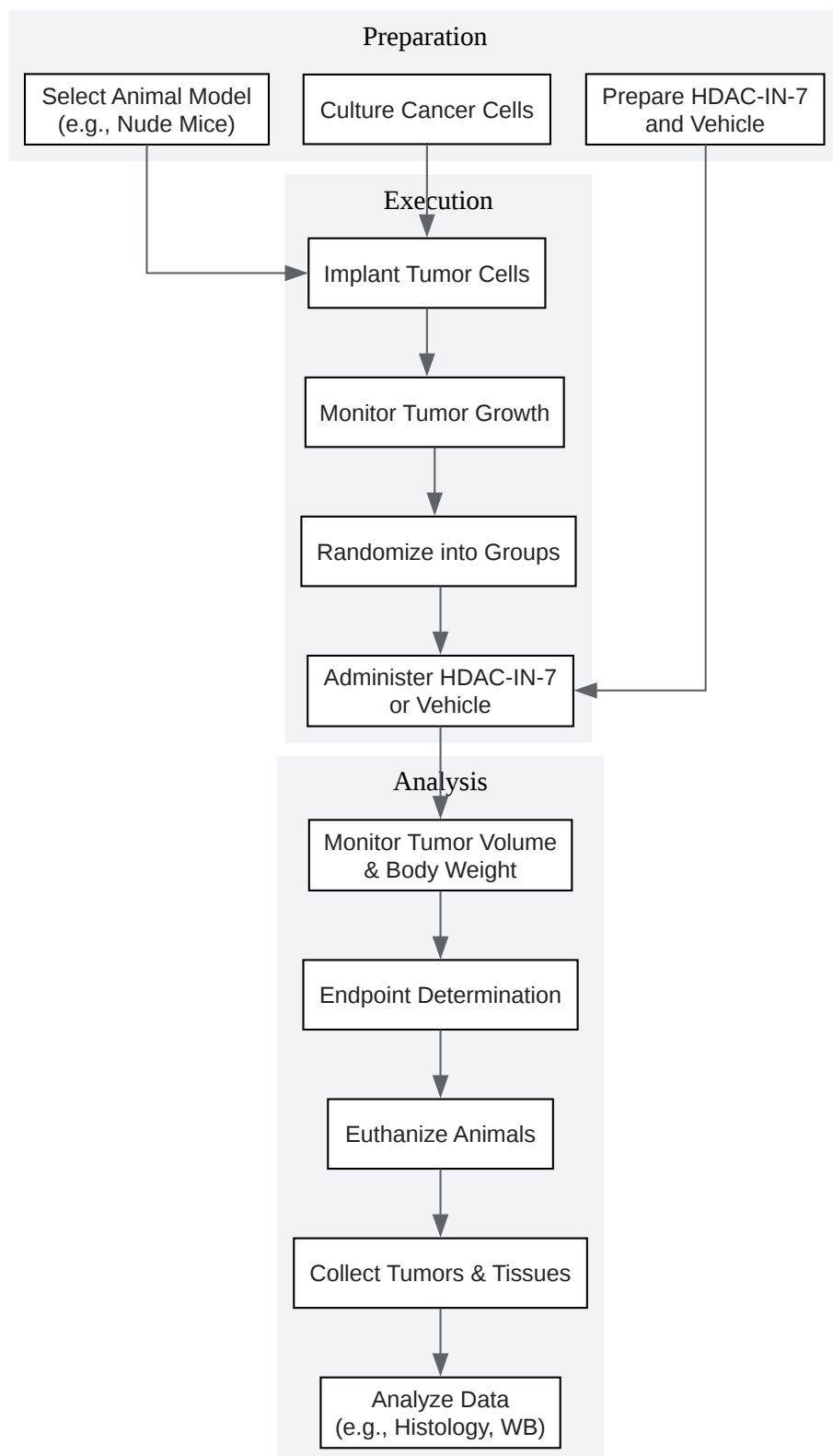


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Caption: Mechanism of action for **HDAC-IN-7**.

Experimental Workflow for In Vivo Efficacy

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of **HDAC-IN-7**.



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Caption: General workflow for in vivo studies.

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